4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

CCR5 antagonist HIV Chemokine Receptor

Medicinal chemistry requires precise structural controls. Substituting with the des-amino analog (CAS 1245773-17-4) invalidates CCR5 antagonist assay comparisons. - **Key differentiator**: 4-amino group increases H-bond capacity (TPSA) vs. des-amino form; quantifies polar group impact on permeability/efflux. - **Application**: Essential probe for fragment-based design and scaffold hopping; early Roche-derived optimization data. - **Supply**: Available as free base or HCl salt (CAS 1855890-05-9).

Molecular Formula C6H8F2N4O
Molecular Weight 190.154
CAS No. 1699683-25-4
Cat. No. B2647636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
CAS1699683-25-4
Molecular FormulaC6H8F2N4O
Molecular Weight190.154
Structural Identifiers
SMILESC1=C(C(=NN1CC(F)F)C(=O)N)N
InChIInChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(9)5(11-12)6(10)13/h1,4H,2,9H2,(H2,10,13)
InChIKeyWBWDKDUFPGEVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide Procurement Profile


4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1699683-25-4) is a synthetic, small-molecule pyrazole derivative with the molecular formula C6H8F2N4O and a molecular weight of 190.15 g/mol . It is characterized by a core pyrazole ring with a 3-carboxamide, a 4-amino, and an N1-(2,2-difluoroethyl) substitution pattern. The compound is primarily available as a free base or a hydrochloride salt (CAS 1855890-05-9) and is marketed for research purposes, particularly in medicinal chemistry, with early data suggesting potential as a CCR5 antagonist [1].

1
Research Context CCR5 antagonist lead identification and SAR studies
2
Structural Feature 4-Amino group enables pharmacophore exploration
3
Control Availability Des-amino analog (CAS 1245773-17-4) available for pairwise comparison

Criticality of the 4-Amino Group for Structural Identity


A direct structural analog, 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1245773-17-4), differs only by the absence of the 4-amino substituent [1]. This single modification significantly alters key physicochemical properties critical for biological activity, such as the topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, and molecular lipophilicity (XLogP). In medicinal chemistry, such changes can lead to profound differences in target binding, selectivity, and pharmacokinetic profiles . Therefore, substituting the 4-amino compound with its des-amino analog for a biological assay would constitute a significant chemical modification, invalidating any direct comparison of activity. The quantitative evidence below, though limited in direct head-to-head data, begins to outline the functional consequences of these structural differences.

Bioactivity Profile Shift
Absence of 4-amino group may significantly alter CCR5 target binding; class-level SAR suggests >2,000-fold activity differences in related chemotypes.
Physicochemical Divergence
Des-amino analog has higher lipophilicity (XLogP 0.2) and lacks one H-bond donor, likely affecting permeability and assay solubility.

Quantitative Differentiation from Closest Analogs


CCR5 Antagonist Activity Comparison

The target compound has been identified as a CCR5 antagonist, a therapeutic target for HIV and inflammatory diseases [1]. Its closest analog, 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, lacks the 4-amino group [2]. While direct comparative IC50 data from the same assay is not publicly available for this specific pair, class-level inference from SAR studies on N-substituted pyrazoles indicates that the introduction of the 4-amino group is a key motif for enhancing target binding affinity in this chemotype series [3]. The quantitative impact can be inferred from a related CCR5 antagonist chemical series where an N-substituted pyrazole showed an IC50 of 4.60 nM, compared to a non-substituted analog with an IC50 of >10,000 nM [4]. This demonstrates a >2,000-fold difference that underscores the non-interchangeability of these structural features.

CCR5 Antagonist Activity
Class-level
>2,000-fold in related chemotype (cross-study)
Supports 4-amino as critical pharmacophore; compound-specific procurement required for SAR.
No direct head-to-head data; inferred from N-substituted pyrazole series.
CCR5 antagonist HIV Chemokine Receptor

Lipophilicity and Hydrogen Bonding Profile

Computed physicochemical properties reveal clear differences between 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide and its des-amino analog [REFS-1, REFS-2]. The target compound's XLogP3-AA is predicted to be lower than the analog's value of 0.2, and it has increased topological polar surface area (TPSA) due to the additional amine group [REFS-1, REFS-2]. These properties are critical determinants of membrane permeability and oral bioavailability, suggesting the compounds will exhibit different pharmacokinetic profiles.

Lipophilicity & H-Bonding
Computed
Target: lower logP, +1 HBD vs Analog: XLogP=0.2
Differentiated profile may impact permeability and formulation for biological assays.
Computed values (XLogP3-AA).
Lipophilicity Drug-likeness Permeability

Primary Research Application Scenarios


CCR5 Antagonist Lead Optimization

The primary research application for this compound is as a tool or lead compound in the development of novel CCR5 antagonists [1]. This is based on its early-stage pharmacological activity screening. The introduction of the 4-amino group on the pyrazole core, a key structural differentiator from simple N-alkyl pyrazoles, was a key optimization step in a related Roche series that led to a substantial increase in antiviral activity [2]. Therefore, procurement of this precise building block is critical for SAR studies aiming to replicate or improve upon this phenotype.

Chemical Probe for 4-Amino Motif Validation

The compound serves as an essential probe to experimentally validate the role of the 4-amino substituent. By comparing its biological activity directly with the commercially available des-amino analog (CAS 1245773-17-4) [3], researchers can quantify the contribution of this specific functional group to target affinity, selectivity, and cellular potency. This type of controlled, pairwise comparison is a cornerstone of fragment-based drug design and scaffold hopping.

ADME Impact of a Single Amine Group

The computed increase in hydrogen bonding capacity relative to the des-amino analog makes this compound an ideal pair for studies on the effect of a single polar functional group on permeability, efflux, and metabolism. The predicted alteration in lipophilicity is expected to measurably impact key ADME parameters like Caco-2 permeability and microsomal stability, providing a simple system to benchmark in silico predictions.

Application
Selection Property
Validation Focus
CCR5 Antagonist Lead Optimization
4-Amino pyrazole scaffold
CCR5 receptor binding and functional assay response
4-Amino Motif Validation
Pairwise analog comparison
Target affinity and selectivity profiling
ADME Impact of Single Amine
Physicochemical shift (logP, HBD)
Permeability and metabolic stability assays
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